molecular formula C12H21NO3 B598196 Tert-butyl 6-hydroxy-hexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate CAS No. 130658-13-8

Tert-butyl 6-hydroxy-hexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate

Cat. No.: B598196
CAS No.: 130658-13-8
M. Wt: 227.304
InChI Key: LVSMJGHUOLKTJI-UHFFFAOYSA-N
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Description

Tert-butyl 6-hydroxy-hexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate is a complex organic compound with a unique structure that includes a hexahydrocyclopenta[C]pyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 6-hydroxy-hexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of a suitable amine with a cyclopentanone derivative, followed by esterification with tert-butyl chloroformate. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-hydroxy-hexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl 6-hydroxy-hexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tert-butyl 6-hydroxy-hexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups play crucial roles in its reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Hexahydrocyclopenta[C]pyrrole derivatives: These compounds share a similar core structure but differ in their functional groups.

    Pyrrole-2-carboxylates: Compounds with a pyrrole ring and carboxylate group, which exhibit different reactivity and applications.

Uniqueness

Its tert-butyl ester group provides stability and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl 4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-6-8-4-5-10(14)9(8)7-13/h8-10,14H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSMJGHUOLKTJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C2C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693858
Record name tert-Butyl 4-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130658-13-8
Record name tert-Butyl 4-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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